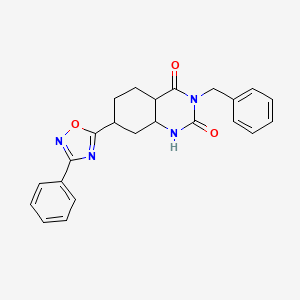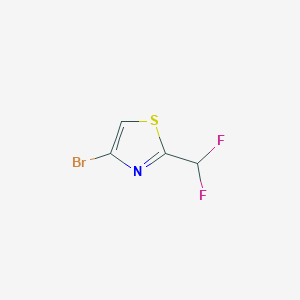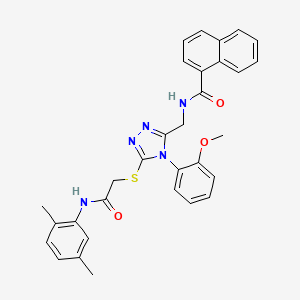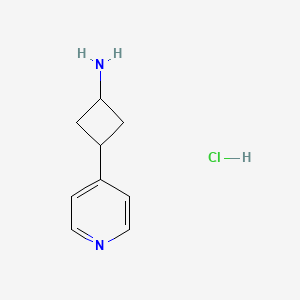![molecular formula C24H26FN5O3S B2499233 N-[5-(azepan-1-ylcarbonyl)-6-piperazin-1-ylpyridin-3-yl]-2-chlorobenzamide CAS No. 1208410-51-8](/img/structure/B2499233.png)
N-[5-(azepan-1-ylcarbonyl)-6-piperazin-1-ylpyridin-3-yl]-2-chlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[5-(azepan-1-ylcarbonyl)-6-piperazin-1-ylpyridin-3-yl]-2-chlorobenzamide” is a complex organic compound that contains several functional groups and rings, including an azepane ring, a piperazine ring, a pyridine ring, and a benzamide group . The presence of these groups suggests that this compound might have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The azepane and piperazine rings are both seven-membered and six-membered rings, respectively, with nitrogen atoms, which can participate in hydrogen bonding and other interactions . The pyridine ring is a six-membered aromatic ring with a nitrogen atom, which can contribute to the compound’s reactivity and binding properties .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the conditions and the reagents used. The presence of the amide group could allow for reactions like hydrolysis under acidic or basic conditions. The chlorobenzamide group might undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of multiple nitrogen atoms could make the compound more polar and potentially increase its solubility in water .Applications De Recherche Scientifique
Serotonin Receptor Antagonists : A study by Harada et al. (1995) explored the structure-activity relationships of 2-alkoxy-4-amino-5-chlorobenzamide derivatives, which are structurally related to the compound . These derivatives, including those with a 1,4-diazepine ring, demonstrated potent serotonin-3 (5-HT3) receptor antagonistic activity (Harada et al., 1995).
Pharmacological Activities : A study by Muramatsu et al. (1992) investigated the pharmacological activities of piperazine N-alkylcarboxylic acids derived from compounds similar to the compound in focus. These acids showed weak inhibitory activities on the uptake of noradrenaline and 5-hydroxytryptamine (5-HT) into hypothalamus vesicles and moderate antagonistic actions to 5-HT2 and H1 in several tissues (Muramatsu et al., 1992).
Crystal and Molecular Structures : The synthesis and structural study of compounds structurally related to "N-[5-(azepan-1-ylcarbonyl)-6-piperazin-1-ylpyridin-3-yl]-2-chlorobenzamide" have been conducted. For example, the study by Cabezas et al. (1988) focused on N-(8-Isopropyl-nortropan-3-α-yl)-2-methoxy-4-amino-5-chlorobenzamide, determining its crystal and molecular structures (Cabezas et al., 1988).
Anticonvulsant Activity : Research by Rybka et al. (2017) introduced a series of 1,3‐substituted pyrrolidine‐2,5‐dione derivatives as potential anticonvulsant agents. These compounds, related to the compound of interest, showed promising results in acute models of seizures in mice (Rybka et al., 2017).
Antihypertensive Agents : A study by Campbell et al. (1987) synthesized 4-amino-2-[4-(1,4-benzodioxan-2-ylcarbonyl)piperazin-1 -yl]-6, 7-dimethoxyquinazoline derivatives, which are structurally related, for evaluation as alpha-antagonists and antihypertensive agents. These compounds displayed high binding affinity for alpha 1-adrenoceptors (Campbell et al., 1987).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN5O3S/c1-32-17-7-8-21(33-2)19(13-17)28-23(31)15-34-24-14-22(26-16-27-24)30-11-9-29(10-12-30)20-6-4-3-5-18(20)25/h3-8,13-14,16H,9-12,15H2,1-2H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BECDPPPMNYFXIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC=NC(=C2)N3CCN(CC3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(azepan-1-ylcarbonyl)-6-piperazin-1-ylpyridin-3-yl]-2-chlorobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-Fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2499151.png)
![5-(3-Fluorophenyl)-2-{3-[(4-methylpiperazin-1-yl)carbonyl]piperidin-1-yl}pyrimidine](/img/structure/B2499152.png)
![N-[2-(3-Chlorophenoxy)propyl]prop-2-enamide](/img/structure/B2499153.png)
![N-(4-fluorobenzyl)-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2499155.png)

![3,4-Dichloro-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide](/img/structure/B2499158.png)


![2-amino-1-(3,4-dimethoxybenzyl)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2499161.png)
![N-cyclohexyl-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2499164.png)

![(8-Ethyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetic acid](/img/structure/B2499170.png)
